molecular formula C24H22FNO6 B11051712 3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide

3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide

Cat. No.: B11051712
M. Wt: 439.4 g/mol
InChI Key: NCHDHXGBMYAXLK-UHFFFAOYSA-N
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Description

3-(2H-13-BENZODIOXOL-5-YL)-N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzodioxole ring, a fluorophenyl group, and a pyranone moiety. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-13-BENZODIOXOL-5-YL)-N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling through various reaction mechanisms such as nucleophilic substitution and condensation reactions. The final step often involves the formation of the pyranone ring under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more sustainable and cost-effective. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2H-13-BENZODIOXOL-5-YL)-N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The benzodioxole and fluorophenyl groups can undergo substitution reactions, introducing new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 3-(2H-13-BENZODIOXOL-5-YL)-N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)PROPANAMIDE is investigated for its potential biological activities, such as enzyme inhibition and receptor binding. These studies aim to understand its role in various biochemical processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 3-(2H-13-BENZODIOXOL-5-YL)-N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-13-BENZODIOXOL-5-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)PROPANAMIDE
  • 3-(2H-13-BENZODIOXOL-5-YL)-N-[2-(4-BROMOPHENYL)ETHYL]-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)PROPANAMIDE

Uniqueness

The uniqueness of 3-(2H-13-BENZODIOXOL-5-YL)-N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its binding affinity and selectivity for certain molecular targets, setting it apart from similar compounds.

Properties

Molecular Formula

C24H22FNO6

Molecular Weight

439.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)propanamide

InChI

InChI=1S/C24H22FNO6/c1-14-10-19(27)23(24(29)32-14)18(16-4-7-20-21(11-16)31-13-30-20)12-22(28)26-9-8-15-2-5-17(25)6-3-15/h2-7,10-11,18,27H,8-9,12-13H2,1H3,(H,26,28)

InChI Key

NCHDHXGBMYAXLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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